9-Deoxyelatol

Description

9-Deoxyelatol is a sesquiterpene derived from marine red macroalgae of the genus Laurencia, notably Laurencia mariannensis and Laurencia rigida. It is characterized by a chamigrane-type skeleton with a unique halogen-free, oxygen-rich structure . This compound exhibits broad-spectrum bioactivity, including antibacterial and antifungal properties, as demonstrated against pathogens such as Staphylococcus aureus and Candida albicans .

Propriétés

Formule moléculaire |

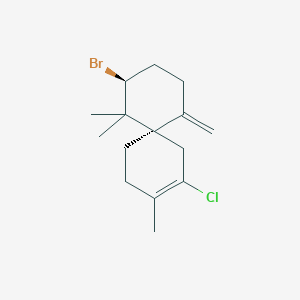

C15H22BrCl |

|---|---|

Poids moléculaire |

317.69 g/mol |

Nom IUPAC |

(4S,6R)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undec-9-ene |

InChI |

InChI=1S/C15H22BrCl/c1-10-7-8-15(9-12(10)17)11(2)5-6-13(16)14(15,3)4/h13H,2,5-9H2,1,3-4H3/t13-,15+/m0/s1 |

Clé InChI |

HJKIRZGFBITYIH-DZGCQCFKSA-N |

SMILES isomérique |

CC1=C(C[C@]2(CC1)C(=C)CC[C@@H](C2(C)C)Br)Cl |

SMILES canonique |

CC1=C(CC2(CC1)C(=C)CCC(C2(C)C)Br)Cl |

Synonymes |

9-deoxyelatol |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural Classification and Key Differences

9-Deoxyelatol belongs to the chamigrane sesquiterpene family. Unlike many halogenated metabolites from Laurencia spp., it lacks bromine or chlorine substituents, which distinguishes it from closely related compounds like elatol and obtusol (Table 1).

Table 1: Structural Comparison of this compound and Key Analogs

| Compound | Source | Skeleton Type | Halogenation | Key Functional Groups |

|---|---|---|---|---|

| This compound | L. mariannensis | Chamigrane | None | Hydroxyl, cyclic ether |

| Elatol | L. spp. | Chamigrane | Chlorinated | Chlorine, hydroxyl |

| Obtusol | L. spp. | Chamigrane | Brominated | Bromine, epoxide |

| Deschloroelatol | L. rigida | Chamigrane | None | Hydroxyl, cyclic ether |

| Puertitol A | L. spp. | C15 Acetogenin | Brominated | Bromine, lactone |

Bioactivity Profiles

Antimicrobial Activity :

- This compound inhibits Gram-positive bacteria (e.g., S. aureus) and fungi (MIC values: 2–8 µg/mL) .

- Elatol and Obtusol show antiprotozoal activity (e.g., against Leishmania spp.), but weaker antifungal effects compared to this compound .

- Puertitol A (a brominated C15 acetogenin) exhibits potent antibacterial activity but lacks antifungal efficacy .

Cytotoxicity :

Mechanistic Insights :

- The absence of halogens in this compound may reduce membrane-disruptive effects compared to halogenated analogs like elatol, but its oxygen-rich structure enhances hydrogen-bonding interactions with microbial targets .

Ecological and Pharmacological Implications

Ecological Roles

Halogenated sesquiterpenes like elatol and obtusol are hypothesized to act as chemical defenses against herbivores in Laurencia spp. .

Pharmacological Potential

This compound’s dual antimicrobial and cytotoxic activities make it a promising lead for drug development. However, its lower potency compared to halogenated analogs highlights the trade-off between halogenation and bioavailability. For instance, laurenmariallene (a brominated C15 acetogenin) shows superior antibacterial activity but higher toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.